3-(Diphenylphosphino)aniline
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Overview
Description
3-(Diphenylphosphino)aniline, also known as diphenyl (3-aminophenyl)phosphine, is an organophosphorus compound with the molecular formula C18H16NP. It is characterized by the presence of a phosphine group attached to an aniline moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and versatile reactivity .
Preparation Methods
The synthesis of 3-(Diphenylphosphino)aniline typically involves the reaction of 3-bromoaniline with diphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under reflux conditions. The general reaction scheme is as follows:
3-Bromoaniline+DiphenylphosphineBase, Solventthis compound
Chemical Reactions Analysis
3-(Diphenylphosphino)aniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes, which are useful in catalysis.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and metal salts for coordination reactions. Major products formed from these reactions include phosphine oxides and metal-phosphine complexes .
Scientific Research Applications
3-(Diphenylphosphino)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-phosphine complexes, which are important in homogeneous catalysis.
Biology: The compound has been studied for its potential use in the development of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of other organophosphorus compounds
Mechanism of Action
The mechanism by which 3-(Diphenylphosphino)aniline exerts its effects is primarily through its ability to act as a ligand and form complexes with transition metals. These metal-phosphine complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
3-(Diphenylphosphino)aniline can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene
- bis-(2-diphenylphosphino)-p-tolyl) ether
These compounds also contain diphenylphosphino groups but differ in their structural frameworks and substituents. The uniqueness of this compound lies in its aniline moiety, which imparts distinct reactivity and coordination properties .
Properties
CAS No. |
36267-33-1 |
---|---|
Molecular Formula |
C18H16NP |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-diphenylphosphanylaniline |
InChI |
InChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 |
InChI Key |
LNLJBSCURKBLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
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